5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring, a thiophene ring, and an oxadiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The oxadiazole ring is often formed by the reaction of nitriles with hydrazides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 5-{[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of the triazole, thiophene, and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H17N5OS2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[(5-phenyl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17N5OS2/c1-2-10-23-17(13-7-4-3-5-8-13)20-21-18(23)26-12-15-19-16(22-24-15)14-9-6-11-25-14/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
RHDGOSHVEROEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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